molecular formula C20H22FN3O3 B2760204 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea CAS No. 894013-69-5

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea

Cat. No.: B2760204
CAS No.: 894013-69-5
M. Wt: 371.412
InChI Key: QYKZKQPVUFCYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

This study investigated the role of orexin receptors in binge eating using selective antagonists, including compounds similar to the one . The research found that specific antagonism at orexin-1 receptors (OX1R) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization of New Polyureas

A study focused on the synthesis and characterization of new polyureas derived from specific monomers. This research is pivotal in the development of materials with potential applications in various fields, including biomedical engineering and polymer science (Mallakpour et al., 2002).

Stereoselective Synthesis of an Active Metabolite

This research describes the synthesis and stereochemical determination of an active metabolite of a potent kinase inhibitor, highlighting the importance of precise molecular design in the development of therapeutic agents (Chen et al., 2010).

Complexation-induced Unfolding of Heterocyclic Ureas

An investigation into the conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes offers insights into the structural dynamics that could be fundamental in drug design and molecular sensing (Corbin et al., 2001).

Modification of PI3Ks Inhibitor by Alkylurea Replacement

A study on modifying a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety demonstrates the potential for creating more effective anticancer agents with reduced toxicity, providing a pathway for the development of novel cancer therapies (Wang et al., 2015).

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-5-3-2-4-14(18)10-11-22-20(26)23-16-12-19(25)24(13-16)17-8-6-15(21)7-9-17/h2-9,16H,10-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKZKQPVUFCYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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